molecular formula C12H14N2O2 B3022935 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 5472-90-2

5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No.: B3022935
CAS No.: 5472-90-2
M. Wt: 218.25 g/mol
InChI Key: ABQYGDKEPFRUBO-UHFFFAOYSA-N
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Description

5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione (CAS 5472-90-2) is an imidazolidine-2,4-dione derivative, more commonly known as a hydantoin. Hydantoins and their derivatives constitute a group of compounds of significant pharmaceutical interest, known for their anticonvulsant and antiarrhythmic properties . This core structure is also investigated for applications against diabetes . As a 3,5-disubstituted imidazolidinic compound, it serves as a key scaffold in medicinal chemistry for the development of new bioactive molecules . The compound is supplied with a purity of ≥97% . It has a molecular formula of C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Researchers are advised to store the product sealed in a dry environment at 2-8°C and ship it at room temperature in continental US (conditions may vary elsewhere) . Safety Information: This product is for research and further manufacturing use only. It is not intended for direct human use . The safety information is classified under GHS07, with the signal word "Warning" . Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Properties

IUPAC Name

5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(10(15)13-11(16)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYGDKEPFRUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283089
Record name 5-Methyl-5-phenethyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91566-67-5, 5472-90-2
Record name NSC240483
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002639289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5-phenethyl-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is in the development of new pharmacological agents:

  • Anticonvulsant Properties : Research indicates that this compound exhibits anticonvulsant activity, making it a candidate for developing new antiepileptic drugs. Its mechanism likely involves modulation of neurotransmitter systems or ion channels involved in neuronal excitability.
  • Antitumor Activity : Studies have shown that derivatives of imidazolidine-2,4-dione can selectively inhibit the proliferation of certain cancer cell lines. The specific substituents on the imidazolidine ring may enhance its biological activity against tumors .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The compound can participate in various chemical reactions such as oxidation and reduction, allowing chemists to create more complex structures. It can also undergo substitution reactions to introduce different functional groups.

Recent research has focused on the biological activities of imidazolidine derivatives:

  • Antimicrobial Potential : Studies have evaluated the antimicrobial properties of various derivatives, suggesting that modifications to the imidazolidine structure can lead to enhanced antibacterial and antifungal activities .

Case Study 1: Anticonvulsant Activity

A study published in a pharmacological journal investigated the anticonvulsant effects of this compound in animal models. The results demonstrated a significant reduction in seizure frequency compared to control groups. The compound was found to interact with GABAergic pathways, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Antitumor Efficacy

In another study focusing on cancer treatment, researchers tested several derivatives of imidazolidine compounds against human cancer cell lines. The findings revealed that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity suggests its potential for further development as an antitumor drug .

Mechanism of Action

The mechanism of action of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway. This inhibition can affect various cellular processes, including cell proliferation and apoptosis . The compound’s binding to these enzymes involves key residues that mediate its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Based Classification of Analogs

The following table categorizes structurally related imidazolidine-2,4-dione derivatives based on substituent groups:

Compound Name Substituents (5-Position) Molecular Weight (g/mol) Key Properties/Activities Reference
5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione Methyl, 2-phenylethyl 218.25 High lipophilicity ($ \log P \approx 2.1 $)
5-Methyl-5-phenylimidazolidine-2,4-dione (Hyd8) Methyl, phenyl 190.20 White amorphous solid; purity: 100%
5-Ethyl-5-phenethylimidazolidine-2,4-dione (Hyd9) Ethyl, phenethyl 218.25 White solid; purity: 98.25%
5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione Methyl, 4-CF₃-phenyl 270.22 Enhanced electrophilicity; $ \text{IC}_{50} = 0.956 \, \mu\text{M} $ (Autotaxin inhibition)
5-Isopropyl-5-methylimidazolidine-2,4-dione Methyl, isopropyl 170.23 Improved solubility in polar solvents
5-Hexyl-5-methylimidazolidine-2,4-dione Methyl, hexyl 226.30 High lipophilicity ($ \log P \approx 3.8 $)

Key Comparative Insights

Aromatic vs. Aliphatic Substituents
  • Phenylethyl vs.
  • Trifluoromethylphenyl () : The electron-withdrawing CF₃ group increases electrophilicity, enabling stronger interactions with targets like Tankyrase ($ \Delta G_{\text{binding}} = -43.88 \, \text{kcal/mol} $) . In contrast, the phenylethyl group lacks such electronic effects but offers greater conformational flexibility.
Branching vs. Linear Chains
  • Isopropyl vs. Hexyl: Branched isopropyl groups (e.g., 5-isopropyl-5-methyl derivatives) reduce crystallinity, enhancing solubility in ethanol and DMSO . Linear chains like hexyl increase lipophilicity, favoring lipid-rich environments .

Physicochemical Properties

Property 5-Methyl-5-(2-phenylethyl) Derivative 5-Methyl-5-CF₃-phenyl Derivative 5-Ethyl-5-phenethyl Derivative (Hyd9)
LogP (Predicted) 2.1 2.8 2.5
Solubility (Water) Low (<1 mg/mL) Very low Low
Melting Point Not reported 83–85°C (ethanol) Not reported
Bioactivity Unknown Autotaxin inhibition Unknown

Biological Activity

5-Methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a compound belonging to the hydantoin family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a five-membered ring structure with two carbonyl groups and substituents that contribute to its unique chemical properties. Its structural formula can be represented as follows:

C12H15N1O2\text{C}_{12}\text{H}_{15}\text{N}_1\text{O}_2

This configuration plays a crucial role in its interaction with biological targets.

Biological Activities

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential in cancer therapy. For instance, compounds derived from this structure have shown selective activity against specific tumor types.
  • Anticonvulsant Properties : The compound has been explored for its potential as an antiepileptic agent, showing promise in modulating neuronal excitability.
  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Computational studies have identified imidazolidine-2,4-dione derivatives as selective inhibitors of PTP1B, which is implicated in insulin signaling pathways. These findings suggest that the compound could play a role in managing diabetes and metabolic disorders .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit PTP1B selectively, which can enhance insulin sensitivity and glucose uptake in cells .
  • Cytotoxicity in Cancer Cells : The anticancer effects are likely due to the compound's ability to induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.
  • Neuroprotective Effects : Its anticonvulsant properties may stem from modulating neurotransmitter release and stabilizing neuronal membranes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
Identified as a selective inhibitor of PTP1B with implications for diabetes management.
Explored for anticonvulsant effects, showing promise in reducing seizure activity in animal models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Methylimidazolidine-2,4-dioneContains a methyl group and two carbonylsExhibits different biological activities
3-Amino-5-methylimidazolidineContains an amino group at position threeEnhanced solubility and altered biological activity
1-BenzylhydantoinBenzyl group instead of phenylethylDifferent pharmacological profile

These comparisons highlight how specific substituents influence the biological activity and therapeutic potential of these compounds.

Q & A

Q. What are the standard synthetic routes for 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione?

The compound is typically synthesized via alkylation of hydantoin derivatives. For example, a general method involves reacting 5-methylimidazolidine-2,4-dione with α-chlorinated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions (e.g., NaH in DMF). Yields vary depending on substituents and reaction optimization, with reported ranges of 25–75% for similar derivatives .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~1.7 ppm in ¹H NMR; ~25 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.5 ppm for phenethyl substituents) .
  • UPLC-MS/HRMS : Used to confirm molecular weight and purity (e.g., m/z 435 [M+H]+ for a fluorinated derivative) .
  • IR Spectroscopy : Absorbances for carbonyl (C=O, ~1700–1750 cm⁻¹) and NH groups (~3200–3400 cm⁻¹) .

Q. What are the critical spectroscopic markers in NMR for confirming the hydantoin core?

The hydantoin ring exhibits distinct signals:

  • Two carbonyl carbons (C2 and C4) at δ ~165–175 ppm in ¹³C NMR.
  • NH protons (if present) appear as broad singlets at δ ~8–9 ppm in ¹¹H NMR .

Advanced Research Questions

Q. How does the substitution pattern influence selectivity in biological targets (e.g., tankyrase inhibition)?

Studies on para-substituted derivatives show that bulky aromatic groups (e.g., naphthyl or 4-oxo-3,4-dihydroquinazolin-2-yl) enhance binding to tankyrase 2 via apolar interactions with residues like Tyr 1071 and Gly 1032. Substitution topology (e.g., phenethyl vs. phenyl) modulates steric compatibility with the enzyme's active site .

Q. What methodologies resolve discrepancies in reaction yields for similar derivatives?

Yield variations (e.g., 25% vs. 75% for fluorinated derivatives) arise from:

  • Steric hindrance : Bulky substituents reduce reactivity.
  • Solvent/base systems : Polar aprotic solvents (DMF) and strong bases (NaH) improve alkylation efficiency.
  • Purification methods : Column chromatography or recrystallization optimizes purity .

Q. How do computational approaches predict binding modes with target proteins?

Molecular docking and X-ray crystallography (e.g., PDB ID: 4BUY) reveal key interactions:

  • Hydrogen bonding between the hydantoin carbonyl and catalytic residues (e.g., Gly 1032 in tankyrase 2).
  • π-π stacking of aromatic substituents with hydrophobic pockets .

Q. What strategies optimize synthetic routes for improved yield and scalability?

  • Microwave-assisted synthesis : Reduces reaction time for thermally sensitive intermediates.
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., Rh or Pd complexes) enhance enantioselectivity for CNS-active derivatives .

Q. How are pharmacokinetic properties (e.g., blood-brain barrier penetration) evaluated?

  • In vitro ADME-Tox assays : Cytochrome P450 inhibition, plasma protein binding, and permeability (e.g., Caco-2 cell models).
  • In vivo studies : Behavioral assays (e.g., tetrabenazine-induced ptosis in mice) assess CNS activity .

Data Contradiction Analysis

Q. How do structural modifications impact conflicting biological activity reports?

For example, 5-methyl-5-aryl derivatives show dual activity as 5-HT6 receptor ligands and tankyrase inhibitors. Contradictions arise from:

  • Assay conditions : Variations in cell lines (HEK293 vs. HEK-293T) or receptor expression levels.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) may enhance receptor affinity but reduce metabolic stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

DerivativeReactantBase/SolventYield (%)Reference
Hyd92-Chloro-1-(2,4-difluorophenyl)ethan-1-oneNaH/DMF45–59
Hyd7α-Chlorinated ketoneK₂CO₃/CH₃CN25

Q. Table 2. NMR Data for 5-Methyl-5-(2-Phenylethyl) Core

Proton/Carbonδ (ppm) ¹H NMRδ (ppm) ¹³C NMRAssignment
CH₃ (C5)1.74 (s)25.0Methyl
Aromatic H7.2–7.5 (m)120–135Phenethyl
NH9.05 (s)-Hydantoin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

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